Einecs 275-744-4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (,Z)-3,7-dimethyl-2,6-octadienyl 2-butenoate typically involves the esterification of geraniol with crotonic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (,Z)-3,7-dimethyl-2,6-octadienyl 2-butenoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated esters.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, (,Z)-3,7-dimethyl-2,6-octadienyl 2-butenoate is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is often used in research to develop new pharmaceuticals and agrochemicals .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases, including infections and inflammatory conditions .
Industry
Industrially, (,Z)-3,7-dimethyl-2,6-octadienyl 2-butenoate is used in the manufacture of fragrances and flavors. Its pleasant aroma makes it a popular ingredient in perfumes and food additives .
Mechanism of Action
The mechanism of action of (,Z)-3,7-dimethyl-2,6-octadienyl 2-butenoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Geranyl acetate: Similar in structure but differs in the ester functional group.
Linalyl acetate: Another ester with a similar backbone but different functional groups.
Citronellyl acetate: Shares a similar molecular framework but has different substituents.
Uniqueness
What sets (,Z)-3,7-dimethyl-2,6-octadienyl 2-butenoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .
Properties
CAS No. |
71648-17-4 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h5,7-8,10H,6,9,11H2,1-4H3/b7-5+,13-10- |
InChI Key |
MQTAGIYIVBMTBT-RCJDLMDHSA-N |
Isomeric SMILES |
C/C=C/C(=O)OC/C=C(/C)\CCC=C(C)C |
Canonical SMILES |
CC=CC(=O)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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